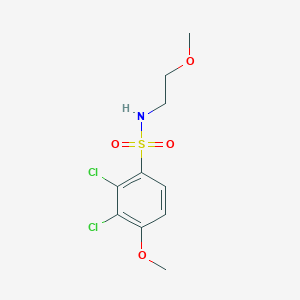![molecular formula C20H15Cl2F3N2O5S2 B425705 2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B425705.png)
2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, and sulfonamide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. One common method involves the initial chlorination of a methoxy-substituted benzene ring, followed by sulfonation and subsequent coupling with a trifluoromethyl-substituted aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or blocking receptor function. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide
- 4-methoxyphenylboronic acid
- Indole derivatives
Uniqueness
Compared to similar compounds, this compound is unique due to its combination of chloro, methoxy, and sulfonamide groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C20H15Cl2F3N2O5S2 |
|---|---|
Peso molecular |
555.4g/mol |
Nombre IUPAC |
2,3-dichloro-4-methoxy-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H15Cl2F3N2O5S2/c1-32-16-9-10-17(19(22)18(16)21)34(30,31)26-13-5-7-15(8-6-13)33(28,29)27-14-4-2-3-12(11-14)20(23,24)25/h2-11,26-27H,1H3 |
Clave InChI |
LFGRLUBPXKQAJM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl)Cl |
SMILES canónico |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-mesitylbenzamide](/img/structure/B425622.png)
![N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzyl}-4-methylaniline](/img/structure/B425623.png)
![N-(4-chlorobenzyl)-N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B425624.png)
![[4-(Hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetic acid](/img/structure/B425625.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B425627.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B425629.png)

![2-[4-bromo(phenylsulfonyl)anilino]-N-butylacetamide](/img/structure/B425632.png)
![{3,5-Dibromo-2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B425633.png)
![4-{[2-Ethoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl}benzoic acid](/img/structure/B425634.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-3-methylaniline](/img/structure/B425641.png)
![N-(2,4-dichlorobenzyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B425642.png)
![ethyl 2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425643.png)
![N-(tert-butyl)-2-[(mesitylsulfonyl)amino]acetamide](/img/structure/B425645.png)
